This compound can be classified as:
The synthesis of 8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves several key steps:
This synthetic route not only highlights the complexity of the molecule but also emphasizes the importance of careful control over reaction conditions to achieve high yields and purity.
The molecular structure of 8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide features several notable characteristics:
The compound can be represented using various structural notations:
O=C(Nc1cc(Cl)cc(Cl)c1)c1sc(=S)n2c1[nH]c(=O)c1ccc(Cl)cc12
This notation encapsulates the entire molecular framework and functional groups effectively.
8-Chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide can participate in various chemical reactions:
These reactions are essential for modifying the compound for enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for 8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide involves:
In vitro assays have been conducted to evaluate its efficacy as a BK channel opener, indicating its potential role in cardiovascular and neurological applications.
The physical and chemical properties of 8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide include:
The compound's stability can vary based on environmental conditions (pH, temperature) and should be stored under appropriate conditions to maintain integrity.
The scientific applications of 8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: